

Chemical structure and properties of HCV-IN-45

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	HCV-IN-45	
Cat. No.:	B1671147	Get Quote

HCV-IN-45: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Antiviral Mechanism of a Novel Hepatitis C Virus Entry Inhibitor

This technical guide provides a comprehensive overview of **HCV-IN-45**, a potent inhibitor of the Hepatitis C Virus (HCV). Also known as Compound EI-1, this small molecule has demonstrated significant efficacy in preventing viral entry into host hepatocytes, a critical step in the HCV life cycle. This document is intended for researchers, scientists, and drug development professionals engaged in the study of HCV and the development of novel antiviral therapies.

Chemical Structure and Properties

HCV-IN-45 is identified by the CAS Registry Number 301211-35-8. Its chemical structure reveals a complex heterocyclic scaffold, the full IUPAC name for which is not readily available in public databases.

Table 1: Physicochemical Properties of HCV-IN-45



Property	Value	Source
CAS Number	301211-35-8	MedchemExpress[1]
Synonym	Compound EI-1	MedchemExpress[1]
Molecular Formula	C29H35N3O5S	Inferred from structure
Molecular Weight	553.67 g/mol	Inferred from structure

Antiviral Activity and Mechanism of Action

HCV-IN-45 functions as a direct-acting antiviral (DAA) by specifically targeting the entry stage of the HCV life cycle.[1] This mechanism is distinct from many other DAAs that inhibit viral replication enzymes such as the NS3/4A protease or the NS5B polymerase. By blocking viral entry, **HCV-IN-45** prevents the virus from establishing an infection within host cells and also inhibits cell-to-cell spread of the virus.[1]

The Hepatitis C virus is an enveloped, single-stranded RNA virus.[2] Its entry into a hepatocyte is a complex, multi-step process involving the interaction of viral envelope glycoproteins, E1 and E2, with several host cell surface receptors.[3][4][5] While the precise molecular target of **HCV-IN-45** within this pathway has not been publicly disclosed, its activity profile suggests interference with one or more of these critical host-virus interactions.

Table 2: In Vitro Antiviral Efficacy of HCV-IN-45

HCV Genotype/System	EC50 (μM)	Source
1a HCV pseudoparticles	0.134	MedchemExpress[1]
1b HCV pseudoparticles	0.027	MedchemExpress[1]
1a/2a cell culture-adapted HCV (HCVcc)	0.024	MedchemExpress[1]
1b/2a cell culture-adapted HCV (HCVcc)	0.012	MedchemExpress[1]



The potent activity of **HCV-IN-45** against both major genotypes 1a and 1b highlights its potential for broad clinical applicability.

Experimental Protocols

The following are generalized experimental protocols representative of the assays used to characterize the antiviral activity of HCV entry inhibitors like **HCV-IN-45**.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay measures the ability of a compound to inhibit the entry of retroviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2) into host cells.

Methodology:

- Cell Seeding: Plate Huh-7.5 cells (a human hepatoma cell line highly permissive to HCV infection) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.
- Compound Preparation: Prepare serial dilutions of HCV-IN-45 in dimethyl sulfoxide (DMSO) and then dilute further in cell culture medium.
- Treatment: Pre-treat the cells with the diluted compound or DMSO (as a negative control) for 1 hour at 37°C.
- Infection: Add HCVpp (genotype 1a or 1b) containing a reporter gene (e.g., luciferase) to the wells and incubate for 4-6 hours.
- Post-Infection: Remove the virus-containing medium and replace it with fresh culture medium.
- Incubation: Incubate the plates for 48-72 hours to allow for reporter gene expression.
- Data Analysis: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). Calculate the half-maximal effective concentration (EC₅₀) by fitting the doseresponse curve.

Cell Culture-Adapted HCV (HCVcc) Infection Assay



This assay utilizes infectious, cell culture-derived HCV particles to assess the antiviral activity of a compound in a more physiologically relevant system.

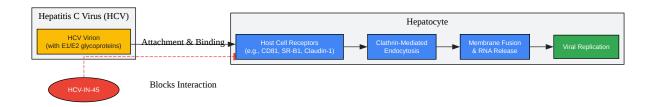
Methodology:

- Cell Seeding: Seed Huh-7.5 cells in 96-well plates as described for the HCVpp assay.
- Compound Treatment: Treat the cells with serial dilutions of **HCV-IN-45** or DMSO for 1 hour.
- Infection: Infect the cells with a known titer of HCVcc (e.g., Jc1, a 2a/2a chimera, or chimeric viruses expressing genotype 1a or 1b glycoproteins) for 4 hours.
- Post-Infection: Remove the inoculum and wash the cells to remove unbound virus. Add fresh medium containing the test compound.
- Incubation: Incubate the plates for 48-72 hours.
- Quantification of Infection: Infection can be quantified by various methods:
 - Immunofluorescence: Fix and permeabilize the cells, then stain for an HCV protein (e.g., NS5A) using a specific antibody. Count the number of infected cells.
 - Reporter Virus: Use an HCVcc strain that expresses a reporter gene (e.g., luciferase or fluorescent protein).
 - RT-qPCR: Extract total RNA and quantify HCV RNA levels.
- Data Analysis: Determine the EC₅₀ value from the dose-response inhibition of HCV infection.

Visualizations

Logical Flow of HCV Entry Inhibition by HCV-IN-45



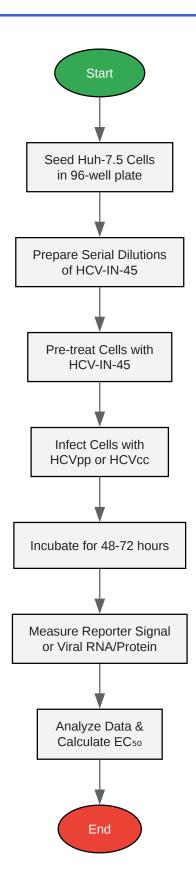


Click to download full resolution via product page

Caption: Proposed mechanism of HCV-IN-45 action, inhibiting viral entry.

Experimental Workflow for Antiviral Assay





Click to download full resolution via product page

Caption: General workflow for determining the in vitro antiviral efficacy of HCV-IN-45.



Conclusion

HCV-IN-45 is a promising small molecule inhibitor of Hepatitis C Virus with a mechanism of action centered on blocking viral entry. Its potent, low micromolar to nanomolar activity against key HCV genotypes underscores its potential as a lead compound for the development of new anti-HCV therapeutics. Further investigation into its precise molecular target and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of **HCV-IN-45** for the scientific community, aiming to facilitate future research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Hepatitis C virus Wikipedia [en.wikipedia.org]
- 3. Structure—function analysis of hepatitis C virus envelope glycoproteins E1 and E2 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure HCV Biology Hepatitis C Online [hepatitisc.uw.edu]
- 5. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of HCV-IN-45].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671147#chemical-structure-and-properties-of-hcv-in-45]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com